Ethyl-L-NIO hydrochloride

Descripción

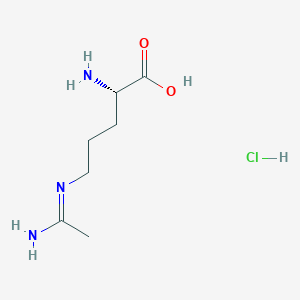

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c1-5(8)10-4-2-3-6(9)7(11)12/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZFAUAYFLEHRC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCC[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958082 | |

| Record name | L-NIO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36889-13-1, 150403-88-6 | |

| Record name | N5-(1-Iminoethyl)-L-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36889-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(G)-Iminoethylornithine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(G)-Iminoethylornithine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03305 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-NIO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-N5-(1-Iminoethyl)ornithine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N5-(1-Iminoethyl)-L-ornithine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ6P9GL3YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl-L-NIO hydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl-L-NIO Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically known as L-N5-(1-Iminobutyl)ornithine hydrochloride, is a synthetic compound recognized for its role as an inhibitor of Nitric Oxide Synthase (NOS) enzymes. As an analog of the natural substrate L-arginine, it serves as a critical tool in biomedical research to probe the physiological and pathological roles of nitric oxide (NO).[1][] Nitric oxide is a ubiquitous signaling molecule involved in a vast array of biological processes, including vasodilation, neurotransmission, and immune responses.[3][4] Its synthesis is catalyzed by a family of three distinct NOS isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[5] While sharing a common function, these isoforms differ in their expression, regulation, and physiological roles.[5][6] The ability to modulate the activity of these specific isoforms with inhibitors like Ethyl-L-NIO is crucial for understanding their functions and for the development of targeted therapeutics.

Core Mechanism of Action

The primary mechanism of action for Ethyl-L-NIO is competitive inhibition of the nitric oxide synthase enzymes.[7] As a structural analog of L-arginine, it competes with the endogenous substrate for binding to the active site on the NOS enzyme.[8] This binding event physically obstructs L-arginine from accessing the catalytic center, thereby preventing the synthesis of nitric oxide and its co-product, L-citrulline.[9]

The inhibitory activity of Ethyl-L-NIO, similar to its parent compound L-NIO, is dependent on the presence of the cofactor NADPH (Nicotinamide Adenine Dinucleotide Phosphate).[10][11] The NOS enzyme is a complex dimeric protein containing both an oxygenase and a reductase domain.[5] The reductase domain binds NADPH and facilitates the transfer of electrons through flavin cofactors (FAD and FMN) to the heme group in the oxygenase domain, where the oxidation of L-arginine occurs.[12] By occupying the active site, Ethyl-L-NIO disrupts this catalytic cycle. While some arginine analogs can act as mechanism-based inactivators that irreversibly disable the enzyme after a catalytic event, Ethyl-L-NIO primarily functions as a reversible, competitive inhibitor.[7][13]

Quantitative Data: Inhibitory Potency

The efficacy of an inhibitor is quantified by its inhibitory constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and greater potency. Ethyl-L-NIO exhibits modest selectivity among the NOS isoforms, as detailed in the table below.

| Inhibitor | nNOS Kᵢ (µM) | eNOS Kᵢ (µM) | iNOS Kᵢ (µM) | Data Source(s) |

| This compound | 5.3 | 18 | 12 | [][14] |

| L-NIO hydrochloride (Parent Compound) | 1.7 | 3.9 | 3.9 | [10][11][15] |

Signaling Pathways and Logical Relationships

Visualizing the biochemical pathways and logical interactions provides a clearer understanding of the inhibitor's role. The following diagrams, generated using the DOT language, illustrate these relationships.

Experimental Protocols for Determining NOS Inhibition

The inhibitory activity and kinetic parameters of compounds like Ethyl-L-NIO are determined through standardized enzymatic assays. The most common method is the Griess assay, which measures nitrite (B80452) (NO₂⁻), a stable oxidation product of NO.

Protocol: NOS Inhibition Assay via Griess Reaction

-

Enzyme Source Preparation:

-

Recombinant purified human or rodent nNOS, eNOS, or iNOS are used for isoform-specific studies.

-

Alternatively, cell lysates can be used. For example, lysates from cytokine-stimulated RAW 264.7 macrophage cells are a common source for iNOS, while brain tissue homogenates are used for nNOS.[10]

-

-

Reagent Preparation:

-

Assay Buffer: Typically a HEPES or Tris-HCl buffer at physiological pH (7.4).

-

Substrate: L-arginine solution.

-

Cofactors: A cocktail containing NADPH, CaCl₂, calmodulin (for nNOS/eNOS), FAD, FMN, and tetrahydrobiopterin (B1682763) (BH₄).

-

Inhibitor: Serial dilutions of this compound in the assay buffer.

-

Griess Reagents: Reagent A (sulfanilamide in acid) and Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride).[16]

-

Nitrate (B79036) Reductase: Required to convert any nitrate (NO₃⁻) back to nitrite for total NO quantification.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, cofactor cocktail, and the NOS enzyme preparation.

-

Add varying concentrations of the Ethyl-L-NIO inhibitor solution to the appropriate wells. Include control wells with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.[16][17]

-

Initiate the enzymatic reaction by adding the L-arginine substrate.

-

Incubate for a fixed time (e.g., 60 minutes) at 37°C.[16]

-

Stop the reaction (e.g., by adding a zinc sulfate (B86663) solution to precipitate the protein).

-

If quantifying total NO, incubate the supernatant with nitrate reductase to convert nitrate to nitrite.

-

Add Griess Reagents A and B to each well. This leads to the formation of a colored azo compound.

-

Measure the absorbance at ~540 nm using a microplate reader.[18]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite produced in each well.

-

Plot the percentage of NOS activity against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

The inhibitory constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also accounts for the substrate concentration and the Michaelis constant (Kₘ) of the enzyme for the substrate.

-

Conclusion

This compound serves as a valuable research tool for the scientific community, functioning as a competitive and modestly selective inhibitor of nitric oxide synthase isoforms. Its mechanism relies on competing with the natural substrate, L-arginine, for access to the enzyme's active site in an NADPH-dependent manner. With a preferential, albeit moderate, inhibitory activity towards nNOS over iNOS and eNOS, it allows for the targeted investigation of NO signaling pathways. The standardized protocols for assessing its activity, such as the Griess assay, provide a robust framework for quantifying its inhibitory constants and understanding its biochemical interactions. This detailed understanding of its mechanism of action is fundamental for its effective application in drug development and physiological research.

References

- 1. Nitric Oxide (NO) Synthase Inhibitors: Potential Candidates for the Treatment of Anxiety Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Basis for Isoform-Selective Inhibition in Nitric Oxide Synthase [escholarship.org]

- 5. Nitric oxide synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. abmole.com [abmole.com]

- 12. Mechanism of Nitric Oxide Synthase Regulation: Electron Transfer and Interdomain Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ethyl-L-NIO (hydrochloride) - Labchem Catalog [labchem.com.my]

- 15. caymanchem.com [caymanchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Identification of N-iminoethyl-L-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isoform Selectivity of Ethyl-L-NIO Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isoform selectivity of Ethyl-L-NIO hydrochloride, a notable inhibitor of nitric oxide synthases (NOS). Herein, we present quantitative data on its inhibitory activity, detailed experimental methodologies for assessing NOS inhibition, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to Nitric Oxide Synthases and Their Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[1] The production of NO is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms:

-

Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, it plays a key role in synaptic plasticity and neuronal signaling.

-

Endothelial NOS (eNOS or NOS-3): Predominantly expressed in endothelial cells, it is crucial for regulating vascular tone and blood pressure.

-

Inducible NOS (iNOS or NOS-2): Its expression is induced in various cells by inflammatory stimuli, leading to the production of large amounts of NO involved in immune defense.

Given the diverse roles of each NOS isoform, the development of isoform-selective inhibitors is a significant area of research for therapeutic interventions in various diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. This compound, also known as L-N5-(1-Iminobutyl)ornithine hydrochloride, is a synthetic L-arginine analog that acts as a competitive inhibitor of NOS.

Quantitative Analysis of Isoform Selectivity

The inhibitory potency and isoform selectivity of this compound and its close analog, L-NIO hydrochloride, have been determined through enzymatic assays. The data is summarized in the tables below for clear comparison.

Table 1: Inhibitory Potency (Ki) of this compound Against NOS Isoforms

| NOS Isoform | Ki (µM) | Source |

| nNOS (neuronal) | 5.3 | [1] |

| eNOS (endothelial) | 18 | [1] |

| iNOS (inducible) | 12 | [1] |

Ki (Inhibition constant) is the concentration of the inhibitor required to produce half-maximum inhibition.

Table 2: Inhibitory Potency (Ki) of L-NIO Hydrochloride Against NOS Isoforms

| NOS Isoform | Ki (µM) | Source |

| nNOS (rat) | 1.7 | [2][3] |

| eNOS (bovine) | 3.9 | [2][3] |

| iNOS (mouse) | 3.9 | [2][3] |

This compound demonstrates modest selectivity, with a preference for inhibiting nNOS over eNOS and iNOS.[1]

Experimental Protocols for Determining NOS Inhibition

The determination of the inhibitory potency (Ki) of compounds like this compound typically involves measuring the activity of purified NOS isoforms in the presence of varying concentrations of the inhibitor. A common method is to quantify the conversion of L-arginine to L-citrulline.

Principle of the Assay

The activity of NOS is measured by monitoring the conversion of radiolabeled L-arginine to radiolabeled L-citrulline. The inhibitor's potency is determined by its ability to reduce the rate of this reaction.

Materials and Reagents

-

Purified recombinant nNOS, eNOS, and iNOS enzymes

-

This compound

-

L-[³H]arginine

-

NADPH

-

Calmodulin (for nNOS and eNOS activation)

-

CaCl₂

-

Tetrahydrobiopterin (BH4)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Stop buffer (e.g., 50 mM HEPES, pH 5.5, containing 5 mM EDTA)

-

Equilibrated Dowex AG 50WX-8 resin (sodium form)

-

Scintillation cocktail

-

Microcentrifuge tubes

-

Liquid scintillation counter

General Protocol for NOS Activity Assay

-

Preparation of Reaction Mixture:

-

In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, NADPH, CaCl₂, calmodulin (for nNOS and eNOS), and BH4.

-

-

Inhibitor Addition:

-

Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

-

-

Enzyme Addition:

-

Add the purified NOS enzyme (nNOS, eNOS, or iNOS) to the respective tubes.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding L-[³H]arginine.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by adding the stop buffer.

-

-

Separation of L-citrulline:

-

Add a slurry of Dowex AG 50WX-8 resin to each tube to bind the unreacted L-[³H]arginine.

-

Centrifuge the tubes to pellet the resin.

-

-

Quantification:

-

Transfer the supernatant containing the L-[³H]citrulline to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of L-citrulline formation for each inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Calculate the Ki value using the Cheng-Prusoff equation, taking into account the concentration of the substrate (L-arginine) and its Km value for each NOS isoform.

-

Visualizations

The following diagrams illustrate the nitric oxide signaling pathway and a typical experimental workflow for determining NOS inhibition.

References

Ethyl-L-NIO hydrochloride Ki values for nNOS, eNOS, iNOS

An In-depth Technical Guide to Ethyl-L-NIO Hydrochloride: A Nitric Oxide Synthase Inhibitor

This technical guide provides a comprehensive overview of this compound (L-N5-(1-Iminoethyl)ornithine hydrochloride), a notable inhibitor of nitric oxide synthase (NOS) isoforms. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its inhibitory constants (Ki), the experimental protocols used for their determination, and the relevant signaling pathways.

Data Presentation: Inhibitory Potency and Selectivity

This compound is a derivative of L-ornithine and functions as a competitive inhibitor of all three major NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1] Its inhibitory profile is characterized by the Ki values, which represent the concentration of the inhibitor required to produce half-maximum inhibition.

The inhibitory constants (Ki) for this compound and the related compound L-NIO against the three NOS isoforms are summarized below.

| Compound | nNOS Ki (µM) | eNOS Ki (µM) | iNOS Ki (µM) |

| This compound | 5.3[2] | 18[2] | 12[2] |

| L-NIO | 1.7[3] | 3.9[3] | 3.9[3] |

Based on the provided data, this compound demonstrates a modest selectivity for nNOS over the other isoforms.[2] The related compound, L-NIO, is a potent, non-selective inhibitor of NOS.[3][4]

Experimental Protocols for Determining Ki Values

The determination of Ki values for NOS inhibitors like this compound typically involves enzyme inhibition assays. Two common methods are the Griess assay, which measures enzyme activity, and radioligand binding assays, which measure the affinity of the inhibitor for the enzyme.

Enzyme Activity Assay (Griess Assay)

This assay indirectly measures the activity of NOS by quantifying the amount of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).[5] The principle of the Griess assay involves a two-step diazotization reaction.[5]

Methodology:

-

Enzyme Preparation: Purified recombinant nNOS, eNOS, or iNOS is used. For iNOS, it can also be obtained from stimulated macrophage cell lines like RAW 264.7.[3][6]

-

Reaction Mixture: A reaction mixture is prepared containing the NOS enzyme, L-arginine (the substrate), and necessary cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4). For nNOS and eNOS, calmodulin and Ca²⁺ are also required.[7][8]

-

Inhibition Assay: Varying concentrations of this compound are added to the reaction mixture. A control reaction with no inhibitor is also prepared.

-

Incubation: The reaction is incubated at 37°C for a specific duration to allow for the enzymatic production of NO.

-

Nitrite Quantification:

-

The reaction is stopped, and the supernatant is collected.

-

Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.[5][9]

-

This leads to the formation of a colored azo compound, which can be measured spectrophotometrically at approximately 540 nm.[5][10]

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The concentration of nitrite produced in each reaction is determined from the standard curve.

-

The percentage of inhibition for each concentration of this compound is calculated.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration of the substrate (L-arginine) and its Michaelis constant (Km).

-

Radioligand Binding Assay

This method directly measures the affinity of an inhibitor for the active site of the NOS enzyme by assessing its ability to compete with a radiolabeled ligand.[11][12]

Methodology:

-

Membrane/Enzyme Preparation: Purified NOS isoforms or cell membranes containing the target NOS are prepared.[12]

-

Competitive Binding: A fixed concentration of a suitable radioligand (e.g., a radiolabeled NOS inhibitor) is incubated with the enzyme preparation in the presence of varying concentrations of unlabeled this compound.[11]

-

Incubation and Separation: The mixture is incubated to reach binding equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a membrane that traps the enzyme-ligand complex.[13][14]

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. This corresponds to the amount of radioligand bound to the enzyme.[14]

-

Data Analysis:

-

The amount of bound radioligand is plotted against the concentration of this compound.

-

The IC50 value, which is the concentration of this compound that displaces 50% of the bound radioligand, is determined from this competition curve.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also requires the concentration and dissociation constant (Kd) of the radioligand.[12]

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathways of the three NOS isoforms and the general experimental workflows for determining inhibitor potency.

Signaling Pathways

References

- 1. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl-L-NIO (hydrochloride) - Labchem Catalog [labchem.com.my]

- 3. medchemexpress.com [medchemexpress.com]

- 4. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

Chemical structure and properties of Ethyl-L-NIO hydrochloride

An In-depth Examination of the Chemical Structure, Properties, and Mechanism of Action of a Modulately Selective Nitric Oxide Synthase Inhibitor

Abstract

Ethyl-L-NIO hydrochloride, also known as L-N5-(1-Iminobutyl)ornithine hydrochloride, is a valuable research tool in the study of nitric oxide (NO) signaling. As a derivative of L-ornithine, it functions as a competitive inhibitor of nitric oxide synthase (NOS) isoforms, the enzymes responsible for the endogenous production of NO. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and the determination of its inhibitory activity are presented, alongside visualizations of the nitric oxide signaling pathway and experimental workflows to facilitate its application in a research setting.

Chemical Structure and Properties

This compound is the hydrochloride salt of N5-(1-iminobutyl)-L-ornithine. Its structure features a butyrimidoyl group attached to the δ-amino group of the L-ornithine backbone.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C9H20ClN3O2 | [1] |

| Molecular Weight | 237.73 g/mol | [1] |

| CAS Number | 150403-97-7 | [1] |

| Synonyms | L-N5-(1-Iminobutyl)ornithine hydrochloride | [1] |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in aqueous solutions. |

Mechanism of Action: Inhibition of Nitric Oxide Synthase

This compound exerts its biological effects through the competitive inhibition of the three main isoforms of nitric oxide synthase: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). These enzymes catalyze the conversion of L-arginine to L-citrulline and nitric oxide, a critical signaling molecule involved in a myriad of physiological and pathological processes. By competing with the endogenous substrate L-arginine for binding to the active site of NOS, this compound effectively reduces the production of nitric oxide.

The inhibitory potency of this compound varies across the different NOS isoforms, demonstrating a modest selectivity. The inhibition constants (Ki) provide a quantitative measure of this potency.

Table 2: Inhibitory Activity of this compound against NOS Isoforms

| NOS Isoform | Ki (μM) |

| nNOS (neuronal) | 5.3 |

| eNOS (endothelial) | 18 |

| iNOS (inducible) | 12 |

Data compiled from multiple sources.

The following diagram illustrates the canonical nitric oxide signaling pathway and the point of inhibition by this compound.

Caption: Nitric Oxide Signaling Pathway and Inhibition by Ethyl-L-NIO.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reductive amination of L-ornithine with butyraldehyde (B50154). This method involves the formation of an imine intermediate, which is subsequently reduced to the secondary amine. The following is a plausible protocol based on established chemical principles.

Materials:

-

L-Ornithine hydrochloride

-

Butyraldehyde

-

Sodium cyanoborohydride (NaBH3CN) or a similar reducing agent

-

Diethyl ether

-

Hydrochloric acid (HCl) in an organic solvent (e.g., diethyl ether)

-

Sodium hydroxide (B78521) (NaOH)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Protection of the α-amino group of L-ornithine (Optional but recommended for higher yield and purity): The α-amino group of L-ornithine can be protected using a suitable protecting group (e.g., Boc anhydride) to prevent side reactions.

-

Formation of the Imine:

-

Dissolve the (protected) L-ornithine in methanol under an inert atmosphere.

-

Add butyraldehyde to the solution and stir at room temperature for several hours to allow for the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

-

-

Reduction of the Imine:

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium cyanoborohydride to the solution. The pH should be maintained in a slightly acidic range (pH 5-6) to facilitate the reduction of the iminium ion.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted aldehyde.

-

If a protecting group was used, it should be removed at this stage according to standard procedures (e.g., treatment with trifluoroacetic acid for a Boc group).

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the purified N5-(1-iminobutyl)-L-ornithine in a suitable organic solvent (e.g., methanol or diethyl ether).

-

Add a solution of HCl in an organic solvent dropwise until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.

-

Determination of NOS Inhibitory Activity (Griess Assay)

The inhibitory effect of this compound on NOS activity can be quantified by measuring the production of nitric oxide. The Griess assay is a common colorimetric method that indirectly measures NO by quantifying its stable breakdown product, nitrite (B80452) (NO2-).

Materials:

-

Purified NOS enzyme (nNOS, eNOS, or iNOS)

-

L-Arginine (substrate)

-

NADPH (cofactor)

-

Calmodulin and CaCl2 (for nNOS and eNOS activation)

-

This compound (inhibitor)

-

Griess Reagent (typically a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine in an acidic buffer)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a Nitrite Standard Curve:

-

Prepare a series of known concentrations of sodium nitrite in the assay buffer.

-

Add the Griess reagent to each standard and measure the absorbance at ~540 nm.

-

Plot the absorbance versus nitrite concentration to generate a standard curve.

-

-

Enzyme Inhibition Assay:

-

Prepare a reaction mixture containing the assay buffer, purified NOS enzyme, L-arginine, NADPH, and any necessary cofactors (calmodulin/CaCl2).

-

Prepare a range of concentrations of this compound.

-

In a 96-well plate, add the reaction mixture to wells containing either the vehicle control or different concentrations of the inhibitor.

-

Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.

-

-

Nitrite Measurement:

-

Stop the enzymatic reaction (e.g., by adding a reagent that denatures the enzyme or by placing the plate on ice).

-

Add the Griess reagent to each well.

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

Measure the absorbance of each well at ~540 nm using a microplate reader.

-

-

Data Analysis:

-

Use the nitrite standard curve to determine the concentration of nitrite produced in each well.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic curve) to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate (L-arginine) and the Michaelis-Menten constant (Km) of the enzyme for that substrate.

-

The following diagram outlines the general workflow for determining the inhibitory activity of this compound using the Griess assay.

Caption: Workflow for Determining NOS Inhibition using the Griess Assay.

Conclusion

This compound is a well-characterized and valuable tool for researchers investigating the roles of nitric oxide in biological systems. Its modest selectivity for the different NOS isoforms allows for the differential study of their respective contributions to various physiological and pathophysiological conditions. The experimental protocols and data presented in this guide are intended to provide a solid foundation for the effective use of this compound in a laboratory setting. Further research into the development of more isoform-selective NOS inhibitors will continue to refine our understanding of the complex and multifaceted roles of nitric oxide signaling.

References

An In-depth Technical Guide to the Synthesis of N5-(1-iminobutyl)-L-ornithine monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO. Three primary isoforms of NOS have been identified: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). Dysregulation of NO production is implicated in various diseases, making the development of NOS inhibitors a significant area of therapeutic interest.

N5-substituted L-ornithine derivatives represent a class of compounds that can act as competitive inhibitors of NOS. By mimicking the substrate L-arginine, these molecules can bind to the active site of the enzyme and modulate its activity. The structural variations at the N5 position can influence the potency and isoform selectivity of these inhibitors. This guide focuses on the synthesis of a novel derivative, N5-(1-iminobutyl)-L-ornithine monohydrochloride, providing a theoretical yet practical framework for its creation and subsequent investigation.

Proposed Synthesis of N5-(1-iminobutyl)-L-ornithine monohydrochloride

The proposed synthesis is a multi-step process beginning with commercially available L-ornithine. The strategy involves the protection of the α-amino group, followed by the introduction of the 1-iminobutyl group at the δ-amino (N5) position, and subsequent deprotection to yield the target compound.

Overall Synthetic Scheme

Caption: Proposed workflow for the synthesis of N5-(1-iminobutyl)-L-ornithine monohydrochloride.

Experimental Protocols

Step 1: Synthesis of Nα-Boc-L-ornithine

This initial step protects the α-amino group of L-ornithine to ensure selective reaction at the N5 position.

-

Materials: L-ornithine monohydrochloride, Di-tert-butyl dicarbonate (B1257347) (Boc)2O, Sodium hydroxide (B78521) (NaOH), Dioxane, Water.

-

Procedure:

-

Dissolve L-ornithine monohydrochloride in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of (Boc)2O in dioxane dropwise while maintaining the pH at 9-10 by the concurrent addition of 1 M NaOH.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Nα-Boc-L-ornithine.

-

Step 2: Synthesis of Nα-Boc-N5-(1-iminobutyl)-L-ornithine

This is the key step where the 1-iminobutyl group is introduced. This reaction is analogous to the synthesis of L-NIO from Nα-Boc-L-ornithine and an ethyl imidate.

-

Materials: Nα-Boc-L-ornithine, Butyl acetimidate hydrochloride (or a similar butyl imidate), Triethylamine (B128534) (TEA) or another suitable base, Anhydrous solvent (e.g., DMF or DMSO).

-

Procedure:

-

Dissolve Nα-Boc-L-ornithine and butyl acetimidate hydrochloride in the anhydrous solvent.

-

Add triethylamine to the mixture to neutralize the hydrochloride and facilitate the reaction.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under vacuum.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain Nα-Boc-N5-(1-iminobutyl)-L-ornithine.

-

Step 3: Deprotection and Salt Formation

The final steps involve the removal of the Boc protecting group and the formation of the monohydrochloride salt.

-

Materials: Nα-Boc-N5-(1-iminobutyl)-L-ornithine, Hydrochloric acid (HCl) in a suitable solvent (e.g., 4 M HCl in dioxane or ethereal HCl).

-

Procedure:

-

Dissolve the purified Nα-Boc-N5-(1-iminobutyl)-L-ornithine in a minimal amount of a suitable solvent like methanol (B129727) or dioxane.

-

Add an excess of the HCl solution.

-

Stir the mixture at room temperature for 2-4 hours. The deprotection can be monitored by TLC.

-

The product, N5-(1-iminobutyl)-L-ornithine monohydrochloride, is expected to precipitate from the solution.

-

Collect the precipitate by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.

-

Data Presentation: Expected Analytical Characteristics

The following table summarizes the expected, albeit hypothetical, quantitative data for the synthesized compounds based on typical yields and analytical data for similar molecules.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected ¹H NMR (δ, ppm) Highlights | Expected Mass Spec (m/z) [M+H]⁺ |

| Nα-Boc-L-ornithine | C₁₀H₂₀N₂O₄ | 232.28 | 85-95 | 1.44 (s, 9H, Boc), 3.00-3.20 (m, 2H, δ-CH₂), 3.90-4.10 (m, 1H, α-CH) | 233.15 |

| Nα-Boc-N5-(1-iminobutyl)-L-ornithine | C₁₄H₂₇N₃O₄ | 301.38 | 50-70 | 0.95 (t, 3H, -CH₃), 1.44 (s, 9H, Boc), 1.60-1.80 (m, 4H, -CH₂CH₂-), 2.20-2.40 (t, 2H, =C-CH₂), 3.20-3.40 (m, 2H, δ-CH₂) | 302.21 |

| N5-(1-iminobutyl)-L-ornithine monohydrochloride | C₉H₂₀ClN₃O₂ | 237.73 | 80-90 | 0.98 (t, 3H, -CH₃), 1.70-1.90 (m, 4H, -CH₂CH₂-), 2.30-2.50 (t, 2H, =C-CH₂), 3.40-3.60 (m, 2H, δ-CH₂), 3.80-4.00 (t, 1H, α-CH) | 202.17 |

Potential Mechanism of Action and Signaling Pathway

Based on its structural similarity to L-arginine and other N5-substituted ornithine derivatives, N5-(1-iminobutyl)-L-ornithine is predicted to act as a competitive inhibitor of nitric oxide synthase (NOS).

Caption: Proposed mechanism of action via competitive inhibition of nitric oxide synthase.

The imino group of N5-(1-iminobutyl)-L-ornithine is expected to interact with the heme iron in the active site of NOS, similar to the guanidinium (B1211019) group of L-arginine. The butyl chain may confer specific binding properties, potentially influencing isoform selectivity. Inhibition of NOS would lead to a reduction in NO production, thereby downregulating the canonical NO/cGMP signaling pathway. This would result in decreased activation of soluble guanylate cyclase (sGC), leading to lower levels of cyclic guanosine (B1672433) monophosphate (cGMP) and reduced activation of protein kinase G (PKG), ultimately attenuating downstream physiological effects such as vasodilation.

Conclusion

This technical guide provides a robust, albeit theoretical, framework for the synthesis of N5-(1-iminobutyl)-L-ornithine monohydrochloride. The proposed synthetic route is based on well-established chemical principles and analogous reactions for similar NOS inhibitors. The successful synthesis and characterization of this novel compound would provide a valuable tool for investigating the structure-activity relationships of NOS inhibitors and could potentially lead to the development of new therapeutic agents for diseases characterized by aberrant nitric oxide signaling. Researchers are encouraged to use this guide as a starting point for the practical synthesis and biological evaluation of this promising molecule.

A Comparative Analysis of Ethyl-L-NIO Hydrochloride and Vinyl-L-NIO as Nitric Oxide Synthase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO), a critical signaling molecule, is synthesized by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). The dysregulation of NO production is implicated in a multitude of pathological conditions, making NOS inhibitors valuable tools for research and potential therapeutic agents. This technical guide provides a comprehensive comparison of two prominent L-arginine analog inhibitors: Ethyl-L-NIO hydrochloride and vinyl-L-NIO. We present a detailed analysis of their inhibitory activity against the three NOS isoforms, elucidate their mechanisms of action, and provide standardized experimental protocols for their evaluation. Furthermore, this guide visualizes the key signaling pathways affected by nNOS inhibition and the experimental workflows for inhibitor characterization, offering a critical resource for professionals in drug discovery and development.

Introduction

Nitric oxide is a pleiotropic signaling molecule involved in a vast array of physiological processes, including neurotransmission, vasodilation, and the immune response. Its production is tightly regulated by the nitric oxide synthase (NOS) enzymes. The constitutive isoforms, nNOS and eNOS, are calcium/calmodulin-dependent and produce low levels of NO for signaling purposes. In contrast, the inducible isoform, iNOS, is calcium-independent and, when expressed, produces large, sustained amounts of NO, often in the context of inflammation.

Given the diverse roles of NO, isoform-selective NOS inhibitors are of significant interest for both basic research and as potential therapeutics. This compound and vinyl-L-NIO are two such inhibitors derived from L-ornithine that exhibit distinct profiles of activity and mechanism. This guide aims to provide a detailed, comparative overview of these two compounds to aid researchers in their selection and application.

Comparative Inhibitory Activity

The potency and selectivity of this compound and vinyl-L-NIO have been characterized against the three NOS isoforms. The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with a lower Ki value indicating higher potency.

| Compound | nNOS Ki | eNOS Ki | iNOS Ki | Selectivity Profile |

| This compound | 5.3 µM[1] | 18 µM[1] | 12 µM[1] | Modestly selective for nNOS |

| Vinyl-L-NIO | 100 nM (0.1 µM)[2] | 12 µM[2] | 60 µM[2] | Potent and highly selective for nNOS |

As the data indicates, vinyl-L-NIO is a significantly more potent and selective inhibitor of nNOS compared to this compound.

Mechanism of Action

This compound

This compound acts as a competitive inhibitor of all NOS isoforms, with modest selectivity for nNOS.[1][3] This means it competes with the natural substrate, L-arginine, for binding to the active site of the enzyme.

Vinyl-L-NIO

Vinyl-L-NIO exhibits a more complex mechanism of action. It is a potent and selective inhibitor of nNOS.[2] In addition to competitive inhibition, vinyl-L-NIO acts as a mechanism-based inactivator (also known as a suicide inhibitor) of nNOS. This inactivation is irreversible and occurs in the presence of NADPH and O2, with a kinact of 0.078 min-1 and a Ki of 90 nM.[2] It does not inactivate iNOS, and much higher concentrations are required to inactivate eNOS.[2] The unsaturated vinyl moiety is crucial for its inactivation mechanism.[4]

Experimental Protocols

The following protocols provide a framework for the in vitro characterization of NOS inhibitors like this compound and vinyl-L-NIO.

In Vitro NOS Inhibition Assay (Conversion of [³H]L-arginine to [³H]L-citrulline)

This is a widely used method to determine the inhibitory activity of a compound on NOS isoforms.

Objective: To quantify the enzymatic activity of NOS by measuring the formation of [³H]L-citrulline from [³H]L-arginine and to determine the Ki of an inhibitor.

Materials:

-

Purified nNOS, eNOS, or iNOS enzyme

-

[³H]L-arginine

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT, 10% glycerol)

-

Cofactors: NADPH, FAD, FMN, (6R)-tetrahydrobiopterin (BH4)

-

Calmodulin and CaCl₂ (for nNOS and eNOS)

-

Stop Buffer (e.g., 100 mM HEPES, pH 5.5, containing 10 mM EDTA)

-

Dowex AG50WX-8 resin (Na+ form)

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, cofactors, and either calmodulin/CaCl₂ (for nNOS/eNOS) or EGTA (for iNOS).

-

Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or vinyl-L-NIO) to the reaction tubes. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme.

-

Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding the Stop Buffer.

-

Separation of [³H]L-citrulline: Apply the reaction mixture to a column containing Dowex AG50WX-8 resin. The positively charged [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will flow through.

-

Quantification: Collect the eluate containing [³H]L-citrulline, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration. The Ki value can be determined by fitting the data to the appropriate inhibition model using non-linear regression analysis.

Determination of kinact and KI for Mechanism-Based Inactivators

Objective: To determine the kinetic parameters of irreversible inactivation for compounds like vinyl-L-NIO.

Procedure:

-

Pre-incubation: Pre-incubate the nNOS enzyme with various concentrations of vinyl-L-NIO in the presence of NADPH and O₂ for different time intervals.

-

Activity Measurement: At each time point, take an aliquot of the pre-incubation mixture and dilute it into a reaction mixture containing [³H]L-arginine and other necessary cofactors to measure the remaining enzyme activity, as described in Protocol 4.1. The dilution should be sufficient to prevent further significant inactivation during the activity assay.

-

Data Analysis:

-

Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line gives the apparent inactivation rate constant (kobs).

-

Plot the kobs values against the inhibitor concentration. Fit this data to the Michaelis-Menten equation to determine the maximal inactivation rate (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).

-

Signaling Pathways and Experimental Workflows

nNOS Signaling Pathway

Inhibition of nNOS primarily affects the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) signaling pathway in neurons.

Caption: nNOS signaling pathway and point of inhibition.

Experimental Workflow for Inhibitor Characterization

The process of characterizing a novel NOS inhibitor follows a logical progression from initial screening to detailed kinetic analysis.

Caption: Workflow for NOS inhibitor characterization.

Conclusion

This compound and vinyl-L-NIO are both valuable tools for studying the roles of nitric oxide synthases. This compound serves as a moderately selective nNOS inhibitor, suitable for applications where complete and irreversible inhibition is not required. In contrast, vinyl-L-NIO is a highly potent and selective irreversible inactivator of nNOS, making it an ideal tool for studies requiring sustained and specific ablation of nNOS activity. The choice between these two inhibitors will ultimately depend on the specific experimental goals. This guide provides the foundational data and methodologies to inform this decision and facilitate rigorous and reproducible research in the field of nitric oxide biology and pharmacology.

References

The Role of N⁵-(1-Iminoethyl)-L-ornithine (Ethyl-L-NIO) in Cardiovascular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N⁵-(1-Iminoethyl)-L-ornithine, commonly known as L-NIO, is a potent pharmacological tool in cardiovascular research. As a non-selective and irreversible inhibitor of all three isoforms of nitric oxide synthase (NOS) — neuronal (nNOS), inducible (iNOS), and endothelial (eNOS) — L-NIO plays a crucial role in elucidating the physiological and pathophysiological roles of nitric oxide (NO) in the cardiovascular system. This technical guide provides an in-depth overview of L-NIO, its mechanism of action, experimental protocols for its use, and a summary of key quantitative data.

Core Mechanism of Action: Inhibition of Nitric Oxide Synthase

L-NIO functions as a competitive inhibitor at the L-arginine binding site of nitric oxide synthase. The enzyme NOS catalyzes the conversion of L-arginine to L-citrulline, producing NO in the process. By binding to the enzyme, L-NIO blocks this conversion, thereby reducing the synthesis of NO. This inhibition is irreversible and has been demonstrated to be effective both in vitro and in vivo.[1] The reduction in NO bioavailability leads to significant physiological effects, most notably vasoconstriction and an increase in systemic blood pressure, as NO is a key endogenous vasodilator.[2][3]

Signaling Pathway of Nitric Oxide in the Vasculature

The following diagram illustrates the canonical nitric oxide signaling pathway in vascular smooth muscle cells, which is inhibited by L-NIO.

Quantitative Data on L-NIO

The inhibitory potency of L-NIO against the different NOS isoforms has been well-characterized. Furthermore, its effects on cardiovascular parameters have been quantified in various experimental models.

Table 1: Inhibitory Constants (Ki) of L-NIO for NOS Isoforms

| NOS Isoform | Ki (μM) |

| Neuronal (nNOS) | 1.7[4] |

| Endothelial (eNOS) | 3.9[4] |

| Inducible (iNOS) | 3.9[4] |

Table 2: In Vivo Dose-Response of L-NIO on Mean Arterial Blood Pressure in Anesthetized Rats

| Intravenous Dose (mg/kg) | Change in Mean Arterial Pressure (mmHg) |

| 0.03 | +10 |

| 0.1 | +20 |

| 0.3 | +35 |

| 1 | +50 |

| 3 | +65 |

| 10 | +80 |

| 30 | +90 |

| 100 | +100 |

| 300 | +105 |

Data compiled from Rees et al. (1990).[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of L-NIO in research. Below are standard protocols for in vivo and in vitro cardiovascular studies.

In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol details the intravenous administration of L-NIO to assess its effects on systemic blood pressure.

1. Animal Preparation:

-

Adult male Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, intraperitoneally).

-

The trachea is cannulated to ensure a clear airway.

-

The right carotid artery is cannulated and connected to a pressure transducer for continuous monitoring of arterial blood pressure and heart rate.

-

The left jugular vein is cannulated for the intravenous administration of L-NIO.

2. Preparation of L-NIO Solution:

-

L-NIO dihydrochloride (B599025) is dissolved in sterile physiological saline (0.9% NaCl).

-

A stock solution is prepared, and subsequent dilutions are made to achieve the desired final concentrations for infusion.

3. Experimental Procedure:

-

A stabilization period of at least 20 minutes is allowed after surgical preparation to ensure baseline blood pressure is stable.

-

L-NIO is administered intravenously as a bolus injection or a continuous infusion. For dose-response studies, cumulative doses are administered.

-

Blood pressure and heart rate are recorded continuously before, during, and after L-NIO administration.

-

A vehicle control (physiological saline) is administered in a separate group of animals to account for any effects of the infusion itself.

References

An In-depth Technical Guide to Ethyl-L-NIO Hydrochloride in Neuroscience and Neurotoxicity Studies

Introduction

Nitric oxide (NO) is a critical signaling molecule in the nervous system, functioning as a gaseous neurotransmitter that modulates synaptic plasticity, neurodevelopment, and blood flow.[1][2] It is synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS).[1] Three primary isoforms exist: neuronal NOS (nNOS or NOS1), endothelial NOS (eNOS or NOS3), and inducible NOS (iNOS or NOS2).[3] While nNOS and eNOS are constitutively expressed and their activity is regulated by intracellular calcium levels, iNOS expression is induced by inflammatory signals.[3][]

In the central nervous system, nNOS is the predominant isoform, responsible for NO production that influences learning, memory, and pain perception.[][5] However, the overproduction of NO by nNOS is a significant contributor to the pathophysiology of neurodegenerative disorders and neuropathic pain.[6] This excessive NO can lead to the formation of reactive nitrogen species (RNS), causing oxidative stress, neuronal damage, and cell death.[6][7] Consequently, selective inhibitors of nNOS are valuable tools in neuroscience research and potential therapeutic agents for neurological diseases.[6][8]

This guide focuses on Ethyl-L-NIO hydrochloride (N5-(1-iminobutyl)-L-ornithine hydrochloride), a derivative of the well-characterized NOS inhibitor L-NIO (N5-(1-iminoethyl)-L-ornithine). It serves as a comprehensive resource for researchers, detailing the compound's mechanism of action, its application in neuroscience and neurotoxicity studies, and relevant experimental protocols.

Mechanism of Action and Inhibitory Profile

This compound functions as a competitive inhibitor of nitric oxide synthase. It is the saturated analog of vinyl-L-NIO and acts by competing with the natural substrate, L-arginine, for binding to the active site of the enzyme.[8][9] While its parent compound, L-NIO, is a potent, non-selective inhibitor of all three NOS isoforms, Ethyl-L-NIO demonstrates modest selectivity for the neuronal isoform (nNOS).[9][10][11]

Data Presentation: Inhibitory Activity of NOS Inhibitors

The following table summarizes the quantitative data for the inhibitory activity of Ethyl-L-NIO and related compounds against the three NOS isoforms. This data is crucial for selecting the appropriate inhibitor based on the required potency and selectivity for a given experiment.

| Compound | Target Isoform | Inhibition Constant (Ki) | IC50 | Selectivity | Reference |

| Ethyl-L-NIO | nNOS | 5.3 µM | - | Modestly selective for nNOS | [9] |

| eNOS | 18 µM | - | [9] | ||

| iNOS | 12 µM | - | [9] | ||

| L-NIO | nNOS | 1.7 µM | - | Non-selective | [10][12] |

| eNOS | 3.9 µM | - | [10][12] | ||

| iNOS | 3.9 µM | - | [10][12] | ||

| L-NIL | miNOS | - | 3.3 µM | 28-fold selective for iNOS | [13] |

| rat brain cNOS | - | 92 µM | [13] | ||

| S-ethyl-L-thiocitrulline | nNOS | 0.5 nM (Kd) | - | 50-fold selective for nNOS over eNOS | [8] |

| eNOS | 24 nM | - | [8] | ||

| iNOS | 17 nM | - | [8] |

Applications in Neuroscience and Neurotoxicity

Neuroscience Research: Modeling Neurological Disease

The ability to inhibit NOS activity is fundamental to investigating the role of nitric oxide in both physiological and pathological processes. Potent and selective inhibition of nNOS is particularly useful for studying cerebral ischemia (stroke) and neurodegenerative diseases.[8]

The parent compound, L-NIO, has been effectively used to establish novel in vivo models of focal cerebral ischemia in rats.[10][14] A unilateral, intrastriatal infusion of L-NIO induces a reproducible ischemic infarct characterized by blood-brain barrier dysfunction, neuronal hypoxia, and progressive neurodegeneration.[14] This model offers advantages over traditional methods like middle cerebral artery occlusion (MCAo) due to its low surgical complexity and zero associated mortality, making it suitable for initial high-throughput preclinical investigations.[14]

The Dual Role of Nitric Oxide: Signaling vs. Neurotoxicity

While NO is an essential signaling molecule at physiological concentrations, its overproduction is a key factor in neuronal damage.[6][15] This duality is central to understanding neurodegenerative processes.

Physiological Signaling: Under normal conditions, glutamate (B1630785) release activates NMDA receptors, leading to an influx of Ca²⁺.[2] This calcium binds to calmodulin, which in turn activates nNOS to produce NO.[2] NO then diffuses to adjacent cells and activates soluble guanylate cyclase (sGC), initiating downstream signaling cascades.[15]

Neurotoxicity Pathway: In pathological states such as ischemia or chronic inflammation, excessive activation of nNOS leads to a surge in NO production.[6][16] This excess NO reacts with superoxide (B77818) radicals (O₂⁻) to form peroxynitrite (ONOO⁻), a highly potent and damaging reactive nitrogen species.[6] Peroxynitrite and its byproducts cause widespread cellular damage through several mechanisms:

-

Lipid Peroxidation: Damage to cell membranes.[17]

-

Protein Nitration: Modification of tyrosine residues, altering protein function.[7]

-

DNA Damage: Leading to strand breaks and mutations.

-

Mitochondrial Dysfunction: Impairment of the electron transport chain, reducing cellular energy production.[6] This cascade of events culminates in oxidative and nitrosative stress, ultimately triggering neuronal apoptosis or necrosis.[7][16][17]

Experimental Protocols

Detailed methodologies are critical for the successful application of Ethyl-L-NIO and related compounds in research.

Protocol 1: In Vivo Induction of Focal Cerebral Ischemia with L-NIO

This protocol is adapted from methodologies described for establishing a rat model of focal striatal ischemia.[14][18]

Objective: To create a consistent ischemic lesion in the rat striatum for preclinical studies.

Materials:

-

Adult male Sprague Dawley rats (250-350 g).

-

L-NIO dihydrochloride (B599025).

-

Sterile saline solution (0.9%).

-

Stereotaxic instrument for small animals.

-

Hamilton microsyringe (10 µL).

-

Anesthetic (e.g., isoflurane).

Procedure:

-

Animal Preparation: Anesthetize the rat and secure it in the stereotaxic frame. Maintain body temperature at 37°C.

-

Drug Preparation: Dissolve L-NIO dihydrochloride in sterile saline to achieve the desired concentration. Doses typically range from 0.04 to 2.0 µmol per animal.[18]

-

Surgical Procedure: Create a burr hole in the skull over the target striatum coordinates.

-

Intrastriatal Infusion: Slowly infuse the L-NIO solution (e.g., 2.0 µmol in 3.0-5.0 µL) into the striatum using the microsyringe.[18] The infusion should be performed over several minutes to minimize mechanical damage.

-

Jugular Vein Occlusion: In conjunction with the infusion, temporarily occlude the ipsilateral jugular vein to potentiate the ischemic effect.[14]

-

Post-Operative Care: Suture the incision and allow the animal to recover. Provide post-operative analgesia as required by institutional guidelines.

-

Analysis: At predetermined time points (e.g., 3 days post-infusion), animals can be sacrificed for histological (e.g., infarct volume measurement) or biochemical analysis.[10][12]

Protocol 2: In Vitro NOS Inhibition Assay

Objective: To determine the inhibitory potency (Ki or IC50) of a compound against a specific NOS isoform.

Principle: This assay measures the enzymatic conversion of radiolabeled L-arginine to L-citrulline. The amount of L-citrulline produced is proportional to NOS activity.

Materials:

-

Purified recombinant nNOS, eNOS, or iNOS.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing necessary cofactors).

-

Cofactors: NADPH, FAD, FMN, (6R)-tetrahydrobiopterin (BH4), Calmodulin (for nNOS/eNOS), CaCl₂.

-

L-[³H]arginine.

-

This compound or other test inhibitors at various concentrations.

-

Dowex AG50W-X8 resin (Na⁺ form).

-

Scintillation fluid and counter.

Procedure:

-

Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing the assay buffer, all cofactors, and the purified NOS enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound to the tubes. Include a control group with no inhibitor.

-

Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the enzymatic reaction by adding L-[³H]arginine to each tube.

-

Incubation: Incubate the reaction for a specific time (e.g., 15-30 minutes) at 37°C. The time should be within the linear range of the reaction.

-

Stop Reaction: Terminate the reaction by adding a stop buffer containing EDTA and a high concentration of non-radiolabeled L-arginine.

-

Separation of Products: Apply the reaction mixture to a column containing Dowex AG50W-X8 resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will pass through.

-

Quantification: Collect the eluate containing L-[³H]citrulline, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration. Calculate the IC₅₀ value from the resulting dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the Km for L-arginine is known.

This compound is a valuable research tool for investigating the complex roles of nitric oxide in the nervous system. Its modest selectivity for nNOS, combined with the extensive characterization of its parent compound L-NIO, provides a solid foundation for studies in neuroscience and neurotoxicity. By inhibiting nNOS, researchers can probe the mechanisms underlying neurodegenerative diseases and explore potential therapeutic strategies aimed at mitigating the detrimental effects of excessive NO production and subsequent nitrosative stress. The detailed protocols and pathways presented in this guide offer a framework for designing and executing rigorous experiments to further elucidate the function of nitrergic signaling in health and disease.

References

- 1. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 2. NO as a signalling molecule in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative and Nitrative Stress in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Roles of Neuronal Nitric Oxide Synthase in Neurodegenerative Diseases and Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Nitric Oxide in Neurodegeneration: Function, Regulation, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline [pubmed.ncbi.nlm.nih.gov]

- 9. Ethyl-L-NIO (hydrochloride) | CAS 150403-97-7 | Cayman Chemical | Biomol.com [biomol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. biotium.com [biotium.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. L-NIO as a novel mechanism for inducing focal cerebral ischemia in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Implications of glial nitric oxide in neurodegenerative diseases [frontiersin.org]

- 17. Nitric oxide induces oxidative stress and apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. L-NIO | inhibitor of all NOS isoforms | CAS# 36889-13-1 | InvivoChem [invivochem.com]

Modulating the Inflammatory Cascade: A Technical Guide to Ethyl-L-NIO Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl-L-NIO hydrochloride, a potent nitric oxide synthase (NOS) inhibitor, has emerged as a significant pharmacological tool for investigating the multifaceted role of nitric oxide (NO) in the inflammatory response. This technical guide provides an in-depth analysis of this compound's mechanism of action, its modulatory effects on key inflammatory pathways, and detailed experimental protocols for its application in preclinical research. By inhibiting the production of NO, this compound offers a means to dissect the complex signaling networks that govern inflammation, thereby paving the way for the development of novel therapeutic strategies for a range of inflammatory disorders. This document synthesizes current knowledge, presenting quantitative data, detailed methodologies, and visual representations of the underlying molecular and experimental frameworks.

Introduction

Inflammation is a fundamental biological process orchestrated by a complex interplay of cellular and molecular mediators. Nitric oxide (NO), a pleiotropic signaling molecule, plays a dual role in this process, exhibiting both pro- and anti-inflammatory properties depending on its concentration, temporal production, and cellular source. The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which includes neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). The inducible isoform, iNOS, is primarily responsible for the high-output production of NO during an inflammatory response, which can contribute to tissue damage and the perpetuation of inflammation.

This compound (L-NIO), also known as N⁵-(1-Iminoethyl)-L-ornithine hydrochloride, is a potent and non-selective inhibitor of all three NOS isoforms. Its ability to curtail NO production makes it an invaluable tool for elucidating the precise contributions of NO to the pathophysiology of various inflammatory conditions. This guide will explore the biochemical properties of this compound, its impact on inflammatory signaling, and provide practical guidance for its use in experimental settings.

Mechanism of Action

This compound functions as a competitive inhibitor of L-arginine, the natural substrate for nitric oxide synthases. By binding to the active site of the enzyme, it effectively blocks the synthesis of NO. In some contexts, it has been described as an irreversible inhibitor, highlighting its potent and sustained action.[1][2]

Inhibition of Nitric Oxide Synthase Isoforms

This compound demonstrates potent inhibitory activity against all three NOS isoforms. The inhibitory constants (Ki) and the half-maximal inhibitory concentration (IC50) from various studies are summarized in the table below, illustrating its non-selective nature.

| Parameter | nNOS | eNOS | iNOS | Reference(s) |

| Ki | 1.7 µM | 3.9 µM | 3.9 µM | [3][4] |

| IC50 (Neutrophils) | - | - | 0.8 ± 0.1 µM | [2] |

| IC50 (J774 Macrophages) | - | - | 3 ± 0.5 µM | [2] |

| Apparent 2nd Order Inactivation Rate Constant (iNOS) | - | - | 31.5 and 32.0 mM⁻¹ min⁻¹ | [5] |

| Apparent 2nd Order Inactivation Rate Constant (nNOS) | 0.79 and 8.4 mM⁻¹ min⁻¹ | - | - | [5] |

| Apparent 2nd Order Inactivation Rate Constant (RAW 264.7 cells) | - | - | 1.8 and 3.1 mM⁻¹ min⁻¹ | [5] |

Modulation of Inflammatory Signaling Pathways

The inhibition of NO production by this compound has profound downstream effects on key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6][7] Nitric oxide can modulate NF-κB activity through various mechanisms, including S-nitrosylation of pathway components. By reducing NO levels, this compound can indirectly influence NF-κB activation. In lipopolysaccharide (LPS)-stimulated macrophages, the inhibition of iNOS has been shown to prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression.[8]

MAPK Signaling Pathway

The MAPK family of kinases, including p38, JNK, and ERK, are critical transducers of extracellular signals that regulate a wide range of cellular processes, including inflammation. In inflammatory cells like neutrophils and macrophages, activation of p38 MAPK is crucial for the production of pro-inflammatory cytokines and for processes like chemotaxis.[9][10] The activity of MAPKs can be influenced by the cellular redox state, which is in turn affected by nitric oxide. While direct studies on the effect of Ethyl-L-NIO on MAPK phosphorylation are limited, inhibition of iNOS has been shown to suppress the phosphorylation of p38 and ERK1/2 in certain inflammatory contexts, suggesting that this compound may exert its anti-inflammatory effects in part through the modulation of MAPK signaling.[11]

Quantitative Effects on Inflammatory Markers

The inhibition of NO synthesis by this compound leads to a significant modulation of the production of various inflammatory markers.

In Vitro Effects on Cytokine Production

In a study using the murine macrophage cell line J774 stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), this compound (L-NIO) demonstrated a concentration-dependent effect on the release of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[12]

| Cytokine | L-NIO Concentration | Effect | Reference |

| IL-6 | 10-1000 µM | Concentration-dependent potentiation of release | [12] |

| TNF-α | 10-1000 µM | Significant attenuation of release | [12] |

These findings highlight the complex role of NO in regulating cytokine production, where its inhibition can either enhance or suppress the release of different cytokines.

In Vivo Anti-inflammatory Effects

In a rat model of immune complex-induced vasculitis, this compound was the most potent among several NOS inhibitors in providing protection against inflammatory injury.[13]

| Model | Parameter | IC50 of L-NIO | Reference |

| Dermal Vasculitis | Inflammatory Injury | ~65 µM | [13] |

Furthermore, in a rabbit model of ischemia-reperfusion injury in skeletal muscle, a 30 µM infusion of L-NIO reduced the loss of viability from 56% to 15% and attenuated the increase in myeloperoxidase (MPO) levels, an indicator of neutrophil accumulation, by approximately 50%.[14]

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound to study its effects on inflammation.

In Vitro Macrophage Stimulation and Cytokine Analysis

This protocol outlines the steps for treating a murine macrophage cell line with this compound and measuring the subsequent cytokine production.

Materials:

-

Murine macrophage cell line (e.g., J774 or RAW 264.7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Lipopolysaccharide (LPS)

-

Interferon-gamma (IFN-γ)

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Cell Culture: Plate macrophages in 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 10, 100, 1000 µM) or vehicle control. Incubate for 1 hour.

-

Stimulation: Add LPS (1 µg/mL) and IFN-γ (100 U/mL) to the wells.

-

Incubation: Incubate the plates for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plates to pellet any detached cells and collect the supernatant.

-

Cytokine Measurement: Perform ELISA for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions.

Adjuvant-Induced Arthritis in Rats

This protocol describes the induction of arthritis in rats and the assessment of the therapeutic potential of this compound.

Materials:

-

Male Lewis rats (6-8 weeks old)

-

Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis

-

This compound

-

Calipers for paw measurement

-

Scoring system for arthritis severity

Procedure:

-

Arthritis Induction: On day 0, inject 100 µL of FCA subcutaneously into the base of the tail of each rat.[15][16]

-

Treatment: Begin daily intraperitoneal injections of this compound (at desired doses) or vehicle control from a predetermined day (e.g., day 8 post-induction).

-